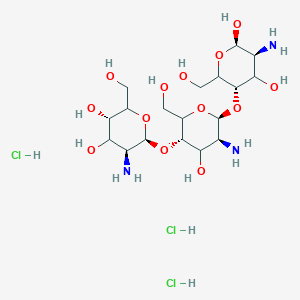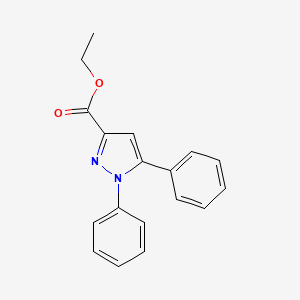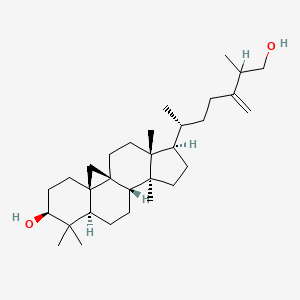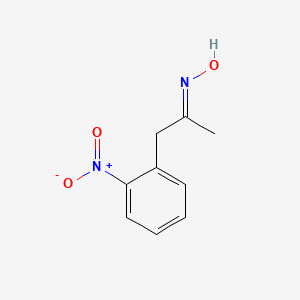![molecular formula C16H19NO4 B1149837 3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 146726-10-5](/img/structure/B1149837.png)
3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of azabicyclo compounds, including structures similar to 3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate, has been a focus of research due to their potential as intermediates in drug synthesis. For instance, methods have been developed for the synthesis of azabicyclo hexane derivatives through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, producing compounds with potential as intermediates in pharmaceutical synthesis (Gensini et al., 2002). Similarly, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has been evaluated for their antimalarial activities, showcasing the application of such compounds in medicinal chemistry (Nongpanga Ningsanont et al., 2003).
Applications in Drug Discovery
Research into azabicyclo[3.1.0]hexane derivatives has also highlighted their utility in the development of new pharmacologically active compounds. For example, 3-azabicyclo[3.1.0]hexane derivatives have been synthesized as inhibitors of T-type calcium channels, showing promise for the treatment of neuropathic pain. Among these, certain derivatives exhibited potent in vitro efficacy and good metabolic stability, indicating their potential as novel therapeutics (Jung Hyun Kim & G. Nam, 2016).
Building Blocks for Medicinal Chemistry
The compound 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, closely related to the requested molecule, has been identified as a promising building block for medicinal chemistry. Its efficient synthesis facilitates further selective derivatization, enabling the creation of novel piperidine derivatives with restricted conformation. This highlights the versatility of azabicyclo compounds in synthesizing complex structures with potential pharmaceutical applications (Aleksandr V. Denisenko et al., 2010).
Propiedades
IUPAC Name |
3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEJHXZQYANNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
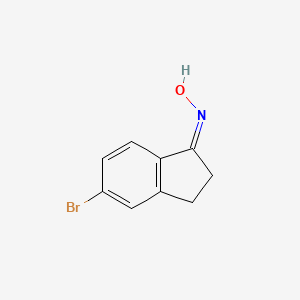
![L-Lysine, N6-[(phenylMethoxy)carbonyl]-, 1,1-diMethylethyl ester, Mono(4-Methylbenzenesulfonate)](/img/no-structure.png)
